molecular formula C12H16BNO4 B11866184 (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid CAS No. 657398-68-0

(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid

Cat. No.: B11866184
CAS No.: 657398-68-0
M. Wt: 249.07 g/mol
InChI Key: XCUJREQTVDUSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with 4-bromophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit proteases by forming a reversible covalent bond with the active site of the enzyme. This inhibition can disrupt the enzyme’s function, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is unique due to its carbamoyl group, which provides distinct reactivity and potential biological activity compared to other boronic acids. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

657398-68-0

Molecular Formula

C12H16BNO4

Molecular Weight

249.07 g/mol

IUPAC Name

[4-(oxan-4-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BNO4/c15-12(14-11-5-7-18-8-6-11)9-1-3-10(4-2-9)13(16)17/h1-4,11,16-17H,5-8H2,(H,14,15)

InChI Key

XCUJREQTVDUSDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CCOCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.